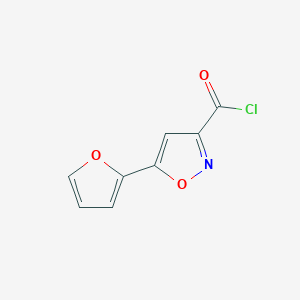
5-(2-Furyl)isoxazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Furyl)isoxazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Isoxazole Derivatives
Isoxazole derivatives, including those with furanyl substitutions such as 5-(2-furyl)isoxazole-3-carbonyl chloride, have been synthesized for their notable antimicrobial properties. These derivatives are created through cyclocondensation reactions, involving key intermediates and various aromatic ketones, and are characterized using techniques like IR, NMR, and mass spectroscopy. Their antibacterial and antifungal activities have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger, showing significant efficacy in some cases (Dhaduk & Joshi, 2022).
Heterocyclic Synthesis from Arylation of Unsaturated Compounds
The arylation of furan-2-carboxylic acids leads to the formation of 5-arylfuran-2-carboxylic acids, which upon reaction with various reagents, can yield a diverse array of heterocyclic compounds. This includes the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives. Such chemical transformations highlight the versatility of furan derivatives in the synthesis of complex heterocyclic structures, offering potential applications in pharmaceuticals and materials science (Gorak et al., 2009).
Applications in Organic Synthesis and Material Science
Isoxazole and its derivatives are crucial in organic synthesis and material science due to their role as intermediates in the production of more complex molecules. Their reactions with various reagents can lead to the formation of compounds with potential applications in pharmaceuticals, agrochemicals, and the synthesis of natural products. The ability to selectively synthesize isoxazoles and isoxazolines by reacting aryl nitrile oxides with enolates of carbonyl compounds demonstrates the strategic importance of these heterocycles in preparative chemistry (Vitale & Scilimati, 2013).
Furoyl Phosphonate Synthesis and Reactivity
The synthesis and transformations of 5-substituted 2-furoyl phosphonates, derived from chloromethyl-2-furoyl chloride, demonstrate the potential of furan derivatives in generating compounds with unique reactivity patterns. These compounds engage in reactions that lead to the formation of azidomethyl, chloromethyl, and other substituted phosphonates, illustrating the furan ring's capacity to undergo diverse chemical transformations with implications for developing new materials and active pharmaceutical ingredients (Pevzner & Ponyaev, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDNHOYZXMTBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383775 |
Source


|
| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-33-2 |
Source


|
| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)


![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)





